12-Methyl-8-oxotridecanoic acid
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Overview
Description
12-Methyl-8-oxotridecanoic acid: is an organic compound with the molecular formula C14H26O3 and a molecular weight of 242.35 g/mol It is a derivative of tridecanoic acid, characterized by the presence of a methyl group at the 12th carbon and a keto group at the 8th carbon
Scientific Research Applications
Chemistry: 12-Methyl-8-oxotridecanoic acid is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial applications .
Biology: In biological research, this compound can be used to study metabolic pathways and enzyme interactions due to its unique structural features .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and other materials with desired properties .
Mechanism of Action
Target of Action
The primary targets of 12-Methyl-8-oxotridecanoic acid are enteropathogenic Gram-positive and Gram-negative bacteria . The compound has been found to be effective against these bacteria, which are often responsible for gastrointestinal diseases .
Mode of Action
This compound interacts with its bacterial targets by causing significant extracellular leakage activity. This is achieved by disrupting the cellular morphology of the bacteria . For instance, it has been observed to cause significant rupturing of E. coli and E. faecalis cells due to induced autolysis .
Biochemical Pathways
The compound’s mode of action suggests that it disrupts the integrity of the bacterial cell wall, leading to cell lysis . This implies that the compound may interfere with the biochemical pathways involved in cell wall synthesis and maintenance.
Result of Action
The result of the action of this compound is the disruption of the bacterial cell wall, leading to cell lysis and death . This results in the reduction of the bacterial population, thereby alleviating the symptoms of the gastrointestinal diseases they cause .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Methyl-8-oxotridecanoic acid typically involves multi-step organic reactions. One common method is the oxidation of 12-Methyltridecanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions . The reaction is usually carried out in an acidic medium to facilitate the formation of the keto group at the 8th carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 12-Methyl-8-oxotridecanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 12-Methyl-8-hydroxytridecanoic acid.
Substitution: The compound can undergo substitution reactions at the methyl or keto positions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: 12-Methyl-8-hydroxytridecanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Comparison with Similar Compounds
Tridecanoic acid: Lacks the methyl and keto groups, making it less reactive in certain chemical reactions.
12-Methyltridecanoic acid: Lacks the keto group, affecting its chemical properties and reactivity.
8-Oxotridecanoic acid: Lacks the methyl group, influencing its interactions and applications.
Uniqueness: 12-Methyl-8-oxotridecanoic acid is unique due to the presence of both the methyl and keto groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
12-methyl-8-oxotridecanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O3/c1-12(2)8-7-10-13(15)9-5-3-4-6-11-14(16)17/h12H,3-11H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWASWGRKOPHXGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(=O)CCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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